molecular formula C18H19N3O2 B2801674 1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea CAS No. 923104-18-1

1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea

Cat. No.: B2801674
CAS No.: 923104-18-1
M. Wt: 309.369
InChI Key: LZROTYBZBYDNPC-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinone ring and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea typically involves the reaction of 4-methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid
  • N-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Uniqueness

1-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea is unique due to its specific combination of a pyrrolidinone ring and a phenylurea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-13-9-10-15(12-16(13)21-11-5-8-17(21)22)20-18(23)19-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZROTYBZBYDNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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